molecular formula C14H19ClN2O3S B2514690 N'-(3-Chloro-4-methylphenyl)-N-(2-hydroxy-4-methylsulfanylbutyl)oxamide CAS No. 2319637-46-0

N'-(3-Chloro-4-methylphenyl)-N-(2-hydroxy-4-methylsulfanylbutyl)oxamide

Cat. No. B2514690
CAS RN: 2319637-46-0
M. Wt: 330.83
InChI Key: BIYUDYOHXUDJFZ-UHFFFAOYSA-N
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Description

N'-(3-Chloro-4-methylphenyl)-N-(2-hydroxy-4-methylsulfanylbutyl)oxamide, also known as CMH-1, is a compound that belongs to the family of oxamide derivatives. It is a potent inhibitor of the enzyme cathepsin L, which plays a crucial role in the degradation of proteins in lysosomes. The inhibition of cathepsin L by CMH-1 has been shown to have potential therapeutic applications in various diseases, including cancer and osteoporosis.

Mechanism of Action

N'-(3-Chloro-4-methylphenyl)-N-(2-hydroxy-4-methylsulfanylbutyl)oxamide acts as a competitive inhibitor of cathepsin L by binding to its active site. Cathepsin L is a lysosomal cysteine protease that plays a crucial role in the degradation of extracellular matrix proteins and intracellular proteins. The inhibition of cathepsin L by N'-(3-Chloro-4-methylphenyl)-N-(2-hydroxy-4-methylsulfanylbutyl)oxamide leads to the accumulation of proteins in lysosomes, which induces lysosomal membrane permeabilization and cell death.
Biochemical and Physiological Effects:
The inhibition of cathepsin L by N'-(3-Chloro-4-methylphenyl)-N-(2-hydroxy-4-methylsulfanylbutyl)oxamide has been shown to induce apoptosis in cancer cells, prevent bone loss in osteoporosis, and reduce inflammation and oxidative stress in various diseases. Additionally, N'-(3-Chloro-4-methylphenyl)-N-(2-hydroxy-4-methylsulfanylbutyl)oxamide has been shown to have low toxicity and high selectivity towards cathepsin L, which makes it a promising therapeutic agent.

Advantages and Limitations for Lab Experiments

The advantages of using N'-(3-Chloro-4-methylphenyl)-N-(2-hydroxy-4-methylsulfanylbutyl)oxamide in lab experiments include its potent inhibition of cathepsin L, its low toxicity, and its potential therapeutic applications in various diseases. However, the limitations of using N'-(3-Chloro-4-methylphenyl)-N-(2-hydroxy-4-methylsulfanylbutyl)oxamide include its high cost, its limited solubility in aqueous solutions, and its potential off-target effects on other lysosomal proteases.

Future Directions

For the research on N'-(3-Chloro-4-methylphenyl)-N-(2-hydroxy-4-methylsulfanylbutyl)oxamide include the development of more efficient synthesis methods, the optimization of its pharmacokinetic and pharmacodynamic properties, and the exploration of its potential therapeutic applications in other diseases, such as neurodegenerative diseases and infectious diseases. Additionally, the combination of N'-(3-Chloro-4-methylphenyl)-N-(2-hydroxy-4-methylsulfanylbutyl)oxamide with other drugs or therapies may enhance its therapeutic efficacy and reduce potential side effects.

Synthesis Methods

The synthesis of N'-(3-Chloro-4-methylphenyl)-N-(2-hydroxy-4-methylsulfanylbutyl)oxamide involves the reaction of 3-chloro-4-methylbenzoyl chloride with 2-amino-4-methylthiobutanol in the presence of triethylamine. The resulting intermediate is then reacted with oxalic acid dihydrate to yield N'-(3-Chloro-4-methylphenyl)-N-(2-hydroxy-4-methylsulfanylbutyl)oxamide.

Scientific Research Applications

N'-(3-Chloro-4-methylphenyl)-N-(2-hydroxy-4-methylsulfanylbutyl)oxamide has been extensively studied for its potential therapeutic applications in cancer and osteoporosis. In cancer, the inhibition of cathepsin L by N'-(3-Chloro-4-methylphenyl)-N-(2-hydroxy-4-methylsulfanylbutyl)oxamide has been shown to induce cell death in various cancer cell lines, including breast, lung, and prostate cancer. Additionally, N'-(3-Chloro-4-methylphenyl)-N-(2-hydroxy-4-methylsulfanylbutyl)oxamide has been shown to enhance the efficacy of chemotherapy drugs in cancer treatment.
In osteoporosis, the inhibition of cathepsin L by N'-(3-Chloro-4-methylphenyl)-N-(2-hydroxy-4-methylsulfanylbutyl)oxamide has been shown to prevent bone loss and increase bone density in animal models. N'-(3-Chloro-4-methylphenyl)-N-(2-hydroxy-4-methylsulfanylbutyl)oxamide has also been shown to have anti-inflammatory and anti-oxidant properties, which may contribute to its therapeutic effects in various diseases.

properties

IUPAC Name

N'-(3-chloro-4-methylphenyl)-N-(2-hydroxy-4-methylsulfanylbutyl)oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19ClN2O3S/c1-9-3-4-10(7-12(9)15)17-14(20)13(19)16-8-11(18)5-6-21-2/h3-4,7,11,18H,5-6,8H2,1-2H3,(H,16,19)(H,17,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIYUDYOHXUDJFZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C(=O)NCC(CCSC)O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N'-(3-chloro-4-methylphenyl)-N-[2-hydroxy-4-(methylsulfanyl)butyl]ethanediamide

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